REACTION_CXSMILES
|
[F:1][C:2]([F:20])([C:16]([F:19])([F:18])[F:17])[C:3]([F:15])([F:14])[C:4]([F:13])([F:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]O.[BrH:21].S(=O)(=O)(O)O>O>[Br:21][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:4]([F:13])([F:12])[C:3]([F:15])([F:14])[C:2]([F:20])([F:1])[C:16]([F:19])([F:18])[F:17]
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(CCCCCCO)(F)F)(F)F)(C(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with hexanes
|
Type
|
WASH
|
Details
|
the combined organic phases were then washed with saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The hexanes solution was concentrated to a light amber liquid, which
|
Type
|
WASH
|
Details
|
was eluted through 2 inches (5 cm) of silica with hexanes
|
Type
|
CUSTOM
|
Details
|
Concentration of the eluent yielded
|
Type
|
DISTILLATION
|
Details
|
a light amber liquid, and bulb-to-bulb distillation
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.29 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |